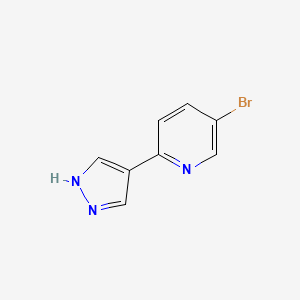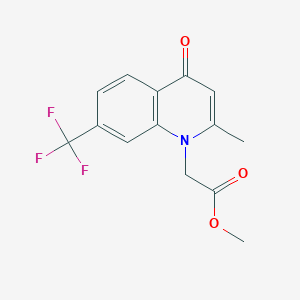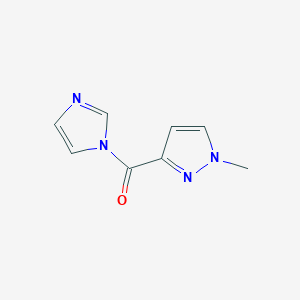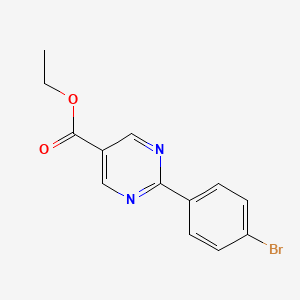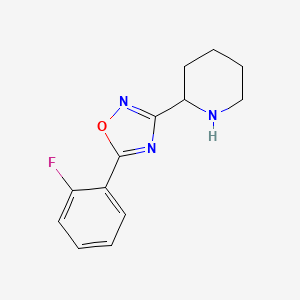
1-(Benzofuran-4-yl)-N-methylmethanamine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-(Benzofuran-4-yl)-N-methylmethanamine is a chemical compound that features a benzofuran ring structure attached to a methylmethanamine group.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of benzofuran derivatives typically involves cyclization reactions. One common method is the Lewis acid-catalyzed [4+1] cycloaddition of in situ generated o-quinone methides and isocyanides, which provides 3-aryl-2-aminobenzofurans in high yields under mild conditions at ambient temperature . Another method involves the use of trifluoroacetic anhydride (TFAA) to promote [3,3]-sigmatropic rearrangement for the preparation of cyclic or acyclic dihydrobenzofurans .
Industrial Production Methods: Industrial production of benzofuran derivatives often employs scalable methods such as microwave-assisted synthesis (MWI), which allows for the efficient and rapid construction of complex benzofuran structures .
Chemical Reactions Analysis
Types of Reactions: 1-(Benzofuran-4-yl)-N-methylmethanamine can undergo various chemical reactions, including:
Oxidation: Benzofuran derivatives can be oxidized to form quinones or other oxygenated products.
Reduction: Reduction reactions can convert benzofuran derivatives to dihydrobenzofurans.
Substitution: Electrophilic and nucleophilic substitution reactions can introduce various functional groups onto the benzofuran ring.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.
Substitution: Reagents like halogens (e.g., bromine, chlorine) and nucleophiles (e.g., amines, thiols) are commonly employed.
Major Products Formed: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield quinones, while substitution reactions can introduce various functional groups, leading to a wide range of benzofuran derivatives .
Scientific Research Applications
1-(Benzofuran-4-yl)-N-methylmethanamine has several scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 1-(Benzofuran-4-yl)-N-methylmethanamine involves its interaction with specific molecular targets and pathways. Benzofuran derivatives are known to exert their effects by binding to enzymes, receptors, or other proteins, thereby modulating their activity. For example, some benzofuran compounds have been shown to inhibit the activity of certain enzymes involved in cancer cell growth, leading to cell death .
Similar Compounds:
2C-B-FLY: A benzofuran derivative with psychoactive properties.
Benzothiophene: Similar to benzofuran but contains a sulfur atom instead of oxygen in the ring structure.
Uniqueness: this compound is unique due to its specific structure, which combines the benzofuran ring with a methylmethanamine group. This unique structure imparts distinct chemical and biological properties, making it a valuable compound for various research and industrial applications .
Properties
Molecular Formula |
C10H11NO |
|---|---|
Molecular Weight |
161.20 g/mol |
IUPAC Name |
1-(1-benzofuran-4-yl)-N-methylmethanamine |
InChI |
InChI=1S/C10H11NO/c1-11-7-8-3-2-4-10-9(8)5-6-12-10/h2-6,11H,7H2,1H3 |
InChI Key |
BFJWVISBCJLQFV-UHFFFAOYSA-N |
Canonical SMILES |
CNCC1=C2C=COC2=CC=C1 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


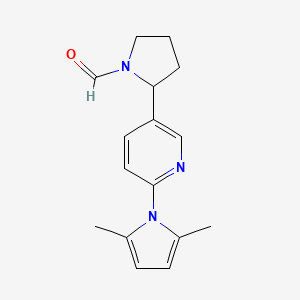
![4-(7-Chloroimidazo[1,2-c]pyrimidin-5-yl)morpholine](/img/structure/B11806322.png)
![3-Amino-N-(benzo[d][1,3]dioxol-5-yl)-4-bromobenzamide](/img/structure/B11806330.png)

![2-amino-1-[(2S)-2-[[benzyl(cyclopropyl)amino]methyl]piperidin-1-yl]propan-1-one](/img/structure/B11806334.png)

![3-(4-Methoxybenzyl)-6-phenylisoxazolo[5,4-b]pyridine-4-carboxylic acid](/img/structure/B11806346.png)
